Diisopropylamine
Overview
Description
Diisopropylamine is a secondary amine with the chemical formula C₆H₁₅N . It is a colorless liquid with an ammonia-like odor. This compound is widely used in organic synthesis due to its role as a precursor to various reagents and its utility in numerous chemical reactions .
Mechanism of Action
Target of Action
Diisopropylamine (DIPA) is a secondary amine that is commonly used as a chemical intermediate and catalyst for the synthesis of pesticides and pharmaceuticals . It is primarily used as a precursor for certain herbicides and sulfenamides used in the vulcanization of rubber .
Mode of Action
DIPA is a common amine nucleophile in organic synthesis . Due to its bulky structure, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA), which is a strong, non-nucleophilic base .
Biochemical Pathways
DIPA is involved in the formation of lithium diisopropylamide (LDA), a widely used reagent in organic synthesis . LDA is known to inhibit pyruvate dehydrogenase kinase 4 (PDK4), which plays a crucial role in energy homeostasis by linking glycolysis to the tricarboxylic acid cycle and fatty acid synthesis .
Pharmacokinetics
A study conducted on horses showed that neither dipa nor its derivative, this compound dichloroacetate (dada), were detectable in equine blood samples . This suggests that DIPA may be rapidly metabolized and eliminated from the body.
Result of Action
It has been observed that dipa can inhibit lactic acid production and glucose uptake in mda-mb-231 cells, a breast adenocarcinoma cell line . DIPA administration also induced complete autophagy during early treatment stages and incomplete autophagy and cell death at later treatment stages .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DIPA. For instance, DIPA can react violently with oxidizing agents and strong acids . It readily neutralizes acids in exothermic reactions to form salts plus water . Therefore, the presence of such substances in the environment could potentially affect the action of DIPA.
Biochemical Analysis
Biochemical Properties
Diisopropylamine is a common amine nucleophile in organic synthesis . Because of its bulky structure, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA) .
Cellular Effects
This compound Dichloroacetate (DADA), a derivative of this compound, has been shown to have significant effects on various types of cells. For instance, DADA has been found to enhance the growth of keratinocytes in 4-day culture at 1–30 μg/ml . In another study, DADA was found to restore Pyruvate Dehydrogenase (PDH) activity and ATP level in various organs of mice infected with influenza A PR/8/34 (H1N1) virus .
Molecular Mechanism
The molecular mechanism of this compound largely involves its interaction with other molecules in biochemical reactions. For instance, this compound reacts with organolithium reagents to give lithium diisopropylamide (LDA), a widely used reagent . In the case of DADA, it acts as a PDH kinase 4 (PDK4) inhibitor .
Temporal Effects in Laboratory Settings
The effects of this compound and its derivatives can change over time in laboratory settings. For instance, DADA has been found to significantly restore PDH activity and ATP level in various organs of mice infected with influenza A PR/8/34 (H1N1) virus when administered at 12-hour intervals for 14 days starting immediately after infection .
Dosage Effects in Animal Models
The effects of this compound and its derivatives can vary with different dosages in animal models. For instance, a transient diuretic effect was found to occur in 2 mares dosed with 0.80 mg DADA/kg body weight .
Metabolic Pathways
This compound and its derivatives are involved in various metabolic pathways. For instance, DADA, a PDH kinase 4 (PDK4) inhibitor, has been found to play a role in the regulation of energy homeostasis by affecting the activity of the PDH complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylamine can be synthesized through the reductive amination of acetone with ammonia. The reaction typically uses a modified copper oxide catalyst, such as copper chromite. The overall reaction is as follows:
NH₃ + 2 (CH₃)₂CO + 2 H₂ → C₆H₁₅N + 2 H₂O
This method involves the reaction of ammonia with acetone in the presence of hydrogen gas and a catalyst .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors and optimized conditions to maximize yield and efficiency .
Types of Reactions:
Nucleophilic Substitution: this compound is a common nucleophile in organic synthesis.
Formation of Lithium Diisopropylamide: It reacts with organolithium reagents to form lithium diisopropylamide, a strong, non-nucleophilic base.
Neutralization Reactions: this compound can react with acids to form salts and water in exothermic reactions.
Common Reagents and Conditions:
Organolithium Reagents: Used to form lithium diisopropylamide.
Acids: Reacts with this compound to form salts.
Oxidizing Agents and Strong Acids: Can react violently with this compound.
Major Products:
Lithium Diisopropylamide: Formed from the reaction with organolithium reagents.
Salts: Formed from neutralization reactions with acids.
Scientific Research Applications
Diisopropylamine is used in various scientific research applications, including:
Organic Synthesis: As a precursor to lithium diisopropylamide and sulfenamides used in rubber vulcanization.
Pharmaceuticals: Involved in the synthesis of N,N-Diisopropylethylamine (Hünig’s base) and other intermediates.
Industrial Applications: Used as a solvent and intermediate in the synthesis of dyes, mineral flotation agents, and emulsifiers.
Analytical Chemistry: Used as an analytical standard for determining analytes in air samples by high-performance liquid chromatography.
Comparison with Similar Compounds
- Dimethylamine
- Diethylamine
- Triisopropylamine
- N,N-Diisopropylethylamine
Comparison: Diisopropylamine is unique due to its bulkiness, which makes it a more selective nucleophile compared to dimethylamine and diethylamine. Its ability to form lithium diisopropylamide, a strong, non-nucleophilic base, sets it apart from other similar amines .
Properties
IUPAC Name |
N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMVDZJSHZZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N, Array | |
Record name | DIISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3229 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISOPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4111-54-0 (lithium salt), 63449-72-9 (sulfate[2:1]), 819-79-4 (hydrochloride) | |
Record name | Diisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108189 | |
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DSSTOX Substance ID |
DTXSID9025085 | |
Record name | Diisopropylamine | |
Source | EPA DSSTox | |
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Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia- or fish-like odor. | |
Record name | DIISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
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Record name | 2-Propanamine, N-(1-methylethyl)- | |
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Record name | Diisopropylamine | |
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Record name | DIISOPROPYLAMINE | |
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Record name | DIISOPROPYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/77 | |
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Record name | Diisopropylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
183 °F at 760 mmHg (NTP, 1992), 84 °C @ 760 mm Hg, 84 °C, 183 °F | |
Record name | DIISOPROPYLAMINE | |
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Record name | DIISOPROPYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | DIISOPROPYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/77 | |
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Record name | Diisopropylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
30 °F (NTP, 1992), -1 °C, 30 °F (-1 °C)(OPEN CUP), -6 °C o.c., 20 °F | |
Record name | DIISOPROPYLAMINE | |
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Record name | DIISOPROPYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | DIISOPROPYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/77 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diisopropylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ether, and ethanol., In water, 1.1X10+5 mg/l @ 25 °C, Solubility in water, g/l: 10 (slightly soluble), Miscible | |
Record name | DIISOPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Diisopropylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.717 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7169 @ 20 °C/4 °C, Relative density (water = 1): 0.72, 0.72 | |
Record name | DIISOPROPYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |
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URL | https://www.osha.gov/chemicaldata/77 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diisopropylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1), Relative vapor density (air = 1): 3.5, 3.5 | |
Record name | DIISOPROPYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIISOPROPYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/77 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
129.25 mmHg (USCG, 1999), 79.4 [mmHg], 79.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 9.3, 70 mmHg | |
Record name | DIISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3229 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diisopropylamine | |
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Record name | DIISOPROPYLAMINE | |
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Record name | DIISOPROPYLAMINE | |
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Record name | DIISOPROPYLAMINE | |
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Record name | Diisopropylamine | |
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Color/Form |
Colorless liquid ... | |
CAS No. |
108-18-9 | |
Record name | DIISOPROPYLAMINE | |
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Record name | Diisopropylamine | |
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Record name | Diisopropylamine | |
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Record name | DIISOPROPYLAMINE | |
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Record name | Diisopropylamine | |
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Record name | Diisopropylamine | |
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Record name | DIISOPROPYLAMINE | |
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Record name | DIISOPROPYLAMINE | |
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Record name | DIISOPROPYLAMINE | |
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Record name | DIISOPROPYLAMINE | |
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Record name | Diisopropylamine | |
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Melting Point |
-78 °F (NTP, 1992), -61 °C, -78 °F, -141 °F | |
Record name | DIISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3229 | |
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Record name | DIISOPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |
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Record name | DIISOPROPYLAMINE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |
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Record name | DIISOPROPYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/77 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diisopropylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diisopropylamine?
A1: this compound has the molecular formula (CH3)2CHNHCH(CH3)2 and a molecular weight of 101.19 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 15N, 6Li), infrared (IR) spectroscopy, and gas chromatography coupled with various detectors like a flame ionization detector (GC-FID) or headspace sampler (GC-HS). [, , , , ]
Q3: Is this compound compatible with acetonitrile as a solvent?
A3: Yes, this compound is compatible with acetonitrile. Research shows its use in acetonitrile for selective fluorescence quenching of polycyclic aromatic hydrocarbons. []
Q4: How does this compound function as a catalyst in organic synthesis?
A4: this compound acts as a base in various organic reactions. It's commonly used to generate lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely employed for deprotonating weakly acidic organic compounds. For example, this compound plays a catalytic role in the magnesiation of N-Heterocycles with i-PrMgCl · LiCl. []
Q5: Can you provide an example of this compound's role in a specific reaction?
A5: this compound, in conjunction with phosphorus oxychloride, facilitates the preparation of 2-Morpholinoethyl Isocyanide from the corresponding formamide. This isocyanide finds application as a coupling reagent in peptide synthesis. []
Q6: How do structural modifications of this compound affect its reactivity?
A6: Structural modifications, such as changes in the alkyl groups or introduction of other functional groups, can significantly impact this compound's basicity, steric hindrance, and overall reactivity. For example, replacing one or both isopropyl groups with bulkier substituents would increase steric hindrance, potentially altering its ability to participate in certain reactions or influencing its selectivity. []
Q7: What are the known toxicological properties of this compound?
A7: this compound is a strong alkaline substance. Studies indicate it can be an ocular irritant and cause respiratory irritation upon inhalation. [] Direct skin contact can lead to irritation, but this is attributed to its alkaline nature, which might be neutralized in formulated products. [] Notably, this compound displays mutagenicity in the Ames test, raising concerns about potential long-term carcinogenic effects. []
Q8: How is this compound typically quantified in pharmaceutical preparations?
A8: High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative determination of this compound dichloroacetate in pharmaceutical formulations. Various HPLC methods have been developed and validated for analyzing this compound dichloroacetate in tablets, capsules, and injections. [, , , ]
Q9: What is the principle behind using a colorimetric indicator pad for detecting this compound permeation through protective gloves?
A9: Colorimetric indicator pads undergo a visible color change upon contact with specific analytes. For this compound, the color change is based on a chemical reaction between the amine and a reagent impregnated within the pad. This reaction generates a colored product, indicating the breakthrough of this compound and providing a visual indication of permeation. []
Q10: Are there known environmental concerns associated with this compound?
A10: While specific data on this compound's environmental impact might be limited within these research articles, it's crucial to consider its potential ecotoxicological effects due to its chemical nature. As an amine, it can contribute to the formation of harmful nitrosamines in the presence of nitrosating agents. [] Responsible waste management and exploration of alternative solvents are crucial aspects to mitigate potential environmental risks. [, , ]
Q11: What factors can affect the dissolution rate of this compound-containing compounds?
A11: Several factors can influence the dissolution rate, including:
- pH of the medium: this compound's solubility can be pH-dependent due to its basic nature. [, ]
- Presence of co-solvents or surfactants: These can enhance solubility by modifying the solvent properties. []
Q12: Does this compound interact with drug-metabolizing enzymes?
A12: The provided research articles do not contain specific information regarding this compound's interaction with drug-metabolizing enzymes. Further research would be needed to determine if it acts as an inducer or inhibitor of these enzymes.
Q13: Are there any known alternatives to this compound for specific applications, and how do they compare in terms of performance, cost, and environmental impact?
A13: Yes, depending on the specific application, alternative bases and solvents can be considered. For example:
Q14: How does research on this compound contribute to advancements in different scientific disciplines?
A14: Research on this compound contributes to:
- Material science: Exploration of this compound as a solvent or reagent in material synthesis, potentially leading to novel materials with tailored properties. []
- Medicinal chemistry: Understanding its biological activities and toxicological profile, aiding in the development of safer and more effective pharmaceutical agents. [, , , , ]
- Analytical chemistry: Development and validation of analytical techniques for the detection and quantification of this compound and its derivatives, ensuring quality control and facilitating research in various fields. [, , , , ]
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